molecular formula C28H34O9 B1679832 Nomilin CAS No. 1063-77-0

Nomilin

Cat. No. B1679832
CAS RN: 1063-77-0
M. Wt: 514.6 g/mol
InChI Key: KPDOJFFZKAUIOE-WNGDLQANSA-N
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Description

Nomilin is a limonoid, a type of plant secondary metabolite also known as tetranortriterpenoids . It is found mostly in common edible citrus fruits including lemons, limes, oranges, grapefruits, mandarins, and other organisms . It exhibits anti-parasitic, antiviral, anticancer, anti-metastatic, anti-angiogenic, anti-inflammatory, immunomodulatory, anti-obesity, anti-diabetic, and antiviral activities .


Synthesis Analysis

Nomilin has only one active hydrogen, making it difficult to acetylate by refluxing with acetic anhydride and sodium acetate or with acetic anhydride and pyridine for several hours .


Molecular Structure Analysis

The molecular structure of nomilin is important to its being an hTGR5 agonist . X-ray crystallography showed that nomilin directly binds with the human pregnane X receptor (hPXR) .


Chemical Reactions Analysis

Nomilin has a tendency to form solvates with many solvents, which causes the appearance of crystals from diverse solvents to be significantly different .


Physical And Chemical Properties Analysis

Nomilin is beautifully crystalline . It has a molecular formula of C28H34O9 and a molecular weight of 514.6 g/mol .

Scientific Research Applications

Anticancer Properties

Nomilin, a triterpenoid found in citrus fruits, demonstrates notable anticancer properties. A study by Pratheeshkumar et al. (2012) explored its antimetastatic potential. They found that nomilin inhibited tumor nodule formation in the lungs by 68% in mice and increased survival rates in metastatic tumor-bearing animals. It also inhibited tumor cell invasion, induced apoptosis, and regulated the expression of several genes related to cancer progression, such as Bcl-2, p53, and caspase-3 (Pratheeshkumar, Raphael, & Kuttan, 2012).

Pharmacological and Biological Activities

Zhou et al. (2022) reviewed various pharmacological activities of nomilin, such as its immunomodulatory, anti-inflammatory, anti-obesity, anti-viral, anti-osteoclastogenic, antioxidant, and neuroprotective effects. They highlighted its potential in medicine and food science (Zhou et al., 2022).

Osteoclastogenesis Inhibition

Kimira et al. (2015) investigated the effects of nomilin on osteoclastic differentiation. They found that nomilin significantly decreased osteoclast cell numbers and inhibited bone resorption activity in vitro, suggesting its utility in preventing bone metabolic diseases (Kimira et al., 2015).

Impact on Cardiovascular Health

Kim et al. (2017) studied nomilin's effects on human aortic smooth muscle cells (HASMCs). They found that nomilin significantly inhibited TNF-α-induced proliferation of HASMCs, suggesting its potential in combating atherosclerotic diseases (Kim et al., 2017).

Antiangiogenic Potential

Pratheeshkumar and Kuttan (2011) demonstrated nomilin's antiangiogenic potential. They found that it inhibited tumor-directed capillary formation and reduced serum levels of VEGF, a proangiogenic factor. It also modulated the production of various cytokines and suppressed MMP activation, showing its effectiveness in inhibiting angiogenesis (Pratheeshkumar & Kuttan, 2011).

Anti-obesity and Anti-hyperglycemic Effects

A study byOno et al. (2011) highlighted nomilin's role in combating obesity and hyperglycemia. In their research, they discovered that nomilin activated TGR5, a receptor associated with preventing obesity and hyperglycemia. Their study on mice fed a high-fat diet showed that nomilin supplementation resulted in lower body weight, serum glucose levels, and enhanced glucose tolerance, showcasing its potential therapeutic effects for metabolic diseases (Ono et al., 2011).

Improved Bioavailability Through Nanoformulation

Bautista et al. (2019) and Shanmugam et al. (2017) worked on enhancing the bioavailability and chemopreventive activity of nomilin through nanoformulation. Their studies focused on using zein-alginate and poly(lactic-co-glycolic acid) complexes to create nanoparticles of nomilin, which showed improved glutathione S-transferase-inducing activity, free radical-scavenging activity, and anti-angiogenic activity. These findings suggest that such nanodelivery systems could be effective in oral delivery and enhancing the biological properties of nomilin (Bautista et al., 2019), (Shanmugam et al., 2017).

Neuroprotective Properties

Shi et al. (2019) explored nomilin's neuroprotective properties in the context of cerebral ischemia-reperfusion injury. They found that nomilin treatment significantly mitigated cell death, reduced oxidative stress, and facilitated the expressions of Nrf2 and NQO1, indicating its potential in protecting against blood-brain barrier disruption and neurological deficits through the Nrf2 pathway (Shi et al., 2019).

Interaction with Cytochrome P450

Fan et al. (2017) investigated the interaction of nomilin with cytochrome P450, particularly CYP3A4. Their findings suggest that nomilin has a potent inhibitory effect on this enzyme, which is crucial in understanding potential drug interactions involving nomilin (Fan et al., 2017).

Modulation of Detoxifying Enzymes

Kelly et al. (2003) assessed the impact of nomilin on detoxifying enzymes in rats. Their study found that dietary supplementation with nomilin induced dose-dependent increases in the activity of the enzyme glutathione S-transferase (GST) in the liver and small intestine, indicating its role in enhancing the body's detoxification processes (Kelly, Jewell, & O'Brien, 2003).

Safety And Hazards

Nomilin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Nomilin may extend lifespan and healthspan in animals via the activation of PXR mediated detoxification functions . Dietary nomilin supplementation improved healthspan and lifespan in D-galactose- and doxorubicin-induced senescent mice as well as in male senescence accelerated mice prone 8 (SAMP8) mice . Nomilin nanoparticles prepared using a poly (lactic-co-glycolic acid) with didodecyl dimethyl ammonium bromide surfactant were shown to have the mean particle sizes 135–188 nm, and exhibited a slow release pattern and significant inhibition of a-amylase (72% to 29.9% of pure nomilin) and angiotensin-converting enzyme activity (100% to about …) .

properties

IUPAC Name

[(1R,2R,4S,7S,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-14(29)34-19-12-20(31)36-24(2,3)17-11-18(30)27(6)16(26(17,19)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)37-22/h8,10,13,16-17,19,21-22H,7,9,11-12H2,1-6H3/t16-,17+,19+,21+,22-,25+,26-,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOJFFZKAUIOE-WNGDLQANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@]4([C@@H](OC(=O)[C@@H]5[C@@]4([C@@]3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nomilin

CAS RN

1063-77-0
Record name Nomilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1063-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nomilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOMILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRM0753K4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
Z Zhou, Y Yan, H Li, Y Feng, C Huang, S Fan - Molecules, 2022 - mdpi.com
… During the past few years, the compound nomilin was proved to possess a number of … limonoid nomilin. Therefore, the present review aimed to summarize the literatures about nomilin, …
Number of citations: 4 www.mdpi.com
TJ Raphael, G Kuttan - Phytomedicine, 2003 - Elsevier
The effect of naturally occurring triterpenoid compounds such as glycyrrhizic acid, ursolic acid, oleanolic acid, and nomilin on the immune system was studied using Balb/c mice. …
Number of citations: 240 www.sciencedirect.com
CD Sun, KS Chen, Y Chen, QJ Chen - Food Chemistry, 2005 - Elsevier
The contents of limonin and nomilin in different … nomilin were the predominant limonoids in the extracted samples. During fruit growth and maturation, the contents of limonin and nomilin …
Number of citations: 155 www.sciencedirect.com
L Battinelli, F Mengoni, M Lichtner, G Mazzanti… - Planta …, 2003 - thieme-connect.com
… Apart their antifeedant activity [6], [7], limonin and nomilin have … Furthermore, limonin and nomilin are able to shorten … Here we report the effects of limonin and nomilin on in vitro and …
Number of citations: 174 www.thieme-connect.com
E Ono, J Inoue, T Hashidume, M Shimizu… - … and biophysical research …, 2011 - Elsevier
… Because we used purified nomilin, it is essential to determine whether nomilin glucosides and crude extracts of citrus fruits exhibit the same effect as purified nomilin. This issue is now …
Number of citations: 124 www.sciencedirect.com
R Sato - Vitamins & Hormones, 2013 - Elsevier
… , nomilin does not activate FXR and is therefore a selective TGR5 ligand. Mice fed a nomilin-containing high-fat diet, the nomilin … in BAT, suggesting that dietary nomilin enhances …
Number of citations: 29 www.sciencedirect.com
S Dea, A Plotto, JA Manthey, S Raithore… - Journal of Sensory …, 2013 - Wiley Online Library
Limonin and nomilin are two bitter compounds present in citrus and are thought to cause off‐flavor in H uanglongbing ( HLB )‐infected fruit/juice. This study determined the best estimate …
Number of citations: 61 onlinelibrary.wiley.com
AP Breksa, GD Manners - Journal of agricultural and food …, 2006 - ACS Publications
… Pure crystalline limonin, nomilin, and limonin glucoside were … associated with antioxidant properties, nomilin and limonin, as … AOC of pure limonin, nomilin, and limonin glucoside using …
Number of citations: 75 pubs.acs.org
C Kelly, C Jewell, NM O'brien - Nutrition research, 2003 - Elsevier
… the citrus compounds, limonin and nomilin on activities of the … ) diet containing increasing doses of limonin or nomilin (1, 2, 5 and … fed diets containing limonin or nomilin. In contrast, GST …
Number of citations: 80 www.sciencedirect.com
P Pratheeshkumar, G Kuttan - European journal of pharmacology, 2011 - Elsevier
… reduced by the treatment of nomilin. Administration of nomilin significantly reduced the serum … In the present study, we analyzed the effect of nomilin on the inhibition of tumor specific …
Number of citations: 41 www.sciencedirect.com

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